Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-
Description
Phenol, 4-bromo-2-[(2-nitrophenyl)azo]- (CAS: 56361-59-2) is an azo compound characterized by a phenol backbone substituted with a bromine atom at the para position and an azo-linked 2-nitrophenyl group at the ortho position. Azo compounds are widely studied for their applications in dyes, coordination chemistry, and biological activities due to their structural versatility and electronic properties. The bromo and nitro substituents in this compound enhance its electron-withdrawing character, influencing its reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
56361-59-2 |
|---|---|
Molecular Formula |
C12H8BrN3O3 |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
4-bromo-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H8BrN3O3/c13-8-5-6-12(17)10(7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H |
InChI Key |
QXDZTGKHZHYJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-bromo-2-[(2-nitrophenyl)azo]- typically involves a multi-step process:
Diazotization: The starting material, 2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-bromophenol under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Electrophilic Substitution: The phenolic group in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 4-bromo-2-[(2-aminophenyl)azo]phenol.
Oxidation: 4-bromo-2-[(2-nitrophenyl)azo]quinone.
Scientific Research Applications
Phenol, 4-bromo-2-[(2-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized as a dye in the textile industry and as a colorant in plastics and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Phenol, 4-Bromo-2-[(2-Nitrophenyl)Azo]- and Analogues
- Electronic Effects : The bromo and nitro groups in the target compound enhance electron-withdrawing properties, stabilizing the azo linkage and influencing UV-Vis absorption, critical for dye applications . In contrast, alkyl substituents (e.g., tetramethylbutyl or dodecyl) primarily affect hydrophobicity and solubility .
- LogP Trends: The target compound’s estimated LogP (~6.5) is lower than 4-dodecyl-2-[(2-nitrophenyl)azo]phenol (LogP 10.452), demonstrating how alkyl chain length drastically increases hydrophobicity .
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